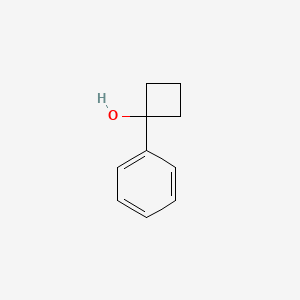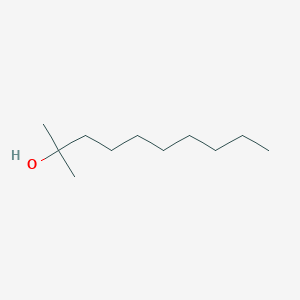
3-Chloro-4-fluorobenzotrifluoride
概述
描述
3-Chloro-4-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4. It is a colorless liquid with an aromatic odor and is primarily used in various chemical reactions and industrial applications . The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
作用机制
Target of Action
3-Chloro-4-fluorobenzotrifluoride is primarily used as a reagent in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acid . These compounds act as agonists for GPR40, a G protein-coupled receptor that plays a crucial role in the regulation of insulin secretion and is a potential therapeutic target for the treatment of type 2 diabetes .
Mode of Action
As a reagent, it likely participates in chemical reactions that lead to the formation of β-substituted 3-(4-aryloxyaryl)propanoic acid . These compounds, in turn, bind to and activate GPR40, triggering a cascade of intracellular events that enhance insulin secretion .
Biochemical Pathways
These molecules trigger the release of calcium from intracellular stores and activate protein kinase C (PKC), respectively, ultimately enhancing insulin secretion .
Pharmacokinetics
Given its use as a reagent, it’s likely that these properties would depend on the specific conditions of the chemical reactions it’s involved in .
Result of Action
The primary result of the action of this compound is the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acid . These compounds, as GPR40 agonists, can enhance insulin secretion, potentially improving glycemic control in individuals with type 2 diabetes .
Action Environment
The action of this compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it should be stored in a dry environment at 2-8°C . Its solubility in different solvents like chloroform and methanol may also affect its reactivity . .
生化分析
Biochemical Properties
3-Chloro-4-fluorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acid, which acts as a GPR40 agonist
Cellular Effects
The effects of this compound on cellular processes are not extensively studied. It is known to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that this compound may influence cell signaling pathways related to inflammation and stress responses. The compound’s impact on gene expression and cellular metabolism remains to be fully elucidated, but its irritant properties indicate potential involvement in pathways that mediate cellular responses to external stressors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with specific biomolecules. Its role as a reagent in the synthesis of GPR40 agonists suggests that it may participate in binding interactions with the GPR40 receptor . This interaction could lead to the activation or inhibition of downstream signaling pathways involved in insulin secretion and glucose metabolism. Additionally, the compound’s irritant properties may be due to its ability to interact with cellular membranes and proteins, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is known to be stable when stored in a sealed container at temperatures between 2-8°C . Prolonged exposure to heat, light, or air may lead to its degradation, resulting in reduced efficacy and potential changes in its biochemical properties. Long-term studies on the effects of this compound on cellular function are limited, but its irritant properties suggest that chronic exposure could lead to sustained inflammatory responses and cellular damage.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses could lead to significant toxic or adverse effects . Threshold effects observed in animal studies indicate that there is a dosage-dependent relationship between this compound exposure and its impact on cellular and physiological processes. High doses may result in severe skin and eye irritation, respiratory distress, and potential systemic toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of GPR40 agonists The compound interacts with enzymes and cofactors that facilitate the conversion of precursor molecules into active GPR40 agonists These interactions may affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthesis process
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters and binding proteins . These interactions may influence the compound’s localization and accumulation within different cellular compartments. The exact transport mechanisms and binding proteins involved are not well-characterized, but the compound’s chemical properties suggest that it may be actively transported across cellular membranes and distributed to target sites where it exerts its biochemical effects.
Subcellular Localization
Its chemical properties and interactions with cellular membranes suggest that it may be localized to specific compartments or organelles within the cell Targeting signals or post-translational modifications may direct the compound to these compartments, where it can interact with specific biomolecules and exert its effects
准备方法
The preparation of 3-Chloro-4-fluorobenzotrifluoride involves several synthetic routes. One common method includes the reaction of 3-chloro-4-aminotrifluorotoluene with hydrochloric acid in the presence of a catalyst . The reaction conditions typically involve heating and maintaining specific pressure and temperature ranges to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions with stringent control over reaction parameters to maximize yield and purity .
化学反应分析
3-Chloro-4-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Chloro-4-fluorobenzotrifluoride has a wide range of applications in scientific research:
相似化合物的比较
3-Chloro-4-fluorobenzotrifluoride is unique due to its specific substitution pattern and reactivity. Similar compounds include:
4-Chlorobenzotrifluoride: Lacks the fluorine atom at the 4-position, making it less reactive in certain substitution reactions.
3-Bromo-4-fluorobenzotrifluoride: Contains a bromine atom instead of chlorine, which can alter its reactivity and applications.
4-Fluorobenzotrifluoride: Lacks the chlorine atom, affecting its overall reactivity and use in specific reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
2-chloro-1-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVEYHSOXVAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074884 | |
| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78068-85-6 | |
| Record name | 3-Chloro-4-fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78068-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078068856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Chloro-4-fluorobenzotrifluoride in chemical synthesis?
A: this compound serves as a crucial starting material in the synthesis of various complex molecules, particularly in the development of new agrochemicals. For instance, it's a key precursor in synthesizing Flufenoxuron [, ], a potent insecticide and acaricide. Its structure, featuring reactive chlorine and fluorine substituents, allows for further chemical transformations, making it valuable in building diverse molecular scaffolds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B1360265.png)


